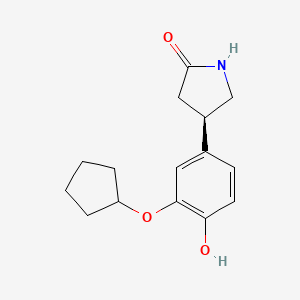

![molecular formula C68H48N4O16Rh2 B1147714 Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct CAS No. 131219-55-1](/img/structure/B1147714.png)

Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct

描述

Synthesis Analysis

The synthesis of dirhodium(II) complexes typically involves the combination of Rh(II) precursors with specific ligands designed to induce desired chemical properties. For example, an efficient procedure for preparing dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], a catalyst for enantioselective carbene transformations, highlights the importance of controlled ligand attachment to achieve high catalytic activity and selectivity (Tsutsui et al., 2005).

Molecular Structure Analysis

The molecular structure of dirhodium(II) complexes is critical for their catalytic performance. Structural analyses, often by X-ray crystallography, provide insights into the arrangement of ligands around the Rh(II) centers and the overall geometry of the complex. This information is vital for understanding how these complexes interact with substrates during catalysis.

Chemical Reactions and Properties

Dirhodium(II) complexes are renowned for their ability to catalyze a wide range of chemical reactions, including enantioselective C-H insertion, cyclopropanation, and amination reactions. For instance, dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been shown to catalyze enantioselective aminations of silyl enol ethers, demonstrating high yields and enantioselectivities (Anada et al., 2007).

科学研究应用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Asymmetric Synthesis .

Summary of the Application

“Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct” is used as a catalyst in the enantioselective intramolecular C-H insertion reactions of α-diazo β-keto esters . This reaction is significant in the field of organic synthesis as it allows for the creation of complex molecules with high enantioselectivity.

Asymmetric Intermolecular C-H Insertion Reactions of 1,4-Cyclohexadiene with α-Alkyl-α-Diazoesters

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intermolecular C-H insertion reactions of 1,4-cyclohexadiene with α-alkyl-α-diazoesters . This reaction is important in the synthesis of complex organic molecules.

Asymmetric Intramolecular C-H Insertion of Sulfonyldiazoacetates

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intramolecular C-H insertion of sulfonyldiazoacetates . This reaction is important in the synthesis of complex organic molecules.

Asymmetric Intermolecular C-H Insertion of 1,4-Cyclohexadiene with α-Alkyl-α-Diazoesters

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intermolecular C-H insertion of 1,4-cyclohexadiene with α-alkyl-α-diazoesters . This reaction is important in the synthesis of complex organic molecules.

Asymmetric Intramolecular C-H Insertion of Sulfonyldiazoacetates

Specific Scientific Field

This application is also in the field of Organic Chemistry , particularly in Asymmetric Synthesis .

Summary of the Application

The compound is used as a catalyst for the asymmetric intramolecular C-H insertion of sulfonyldiazoacetates . This reaction is important in the synthesis of complex organic molecules.

属性

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4/t4*14-;;;/m0000.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPXXODRLNJMGM-JBSHYJOISA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H56N4O18Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743115 | |

| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1471.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+) | |

CAS RN |

131219-55-1 | |

| Record name | Rhodium(2+) (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate--ethyl acetate (2/4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

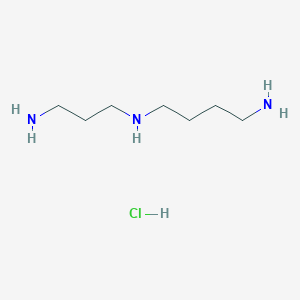

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)